molecular formula C8H7N3O B7795922 7-amino-8H-1,8-naphthyridin-2-one

7-amino-8H-1,8-naphthyridin-2-one

Cat. No.: B7795922
M. Wt: 161.16 g/mol
InChI Key: NSPQTGOJGZXAJM-UHFFFAOYSA-N
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Description

Compound “7-amino-8H-1,8-naphthyridin-2-one” is known as ocimene, a naturally occurring chemical compound found in a variety of plants and fruits. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Ocimene is known for its pleasant, sweet, and floral aroma, making it a common ingredient in perfumes and fragrances. It also plays a role in the plant’s defense mechanism against pests and pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ocimene can be synthesized through various methods, including the isomerization of myrcene. The process involves the use of catalysts such as aluminum chloride or sulfuric acid under controlled temperature conditions to convert myrcene into ocimene.

Industrial Production Methods: Industrially, ocimene is often extracted from natural sources such as essential oils of plants like basil, mint, and parsley. The extraction process typically involves steam distillation, where the plant material is subjected to steam, causing the volatile compounds to evaporate. The vapor is then condensed and collected, yielding ocimene along with other essential oils.

Types of Reactions:

    Oxidation: Ocimene can undergo oxidation reactions to form various oxygenated derivatives such as ocimenol and ocimenone.

    Hydrogenation: This reaction involves the addition of hydrogen to ocimene, converting it into dihydroocimene.

    Isomerization: Ocimene can isomerize to form different structural isomers, including alpha-ocimene and beta-ocimene.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Hydrogenation: Catalysts such as palladium or platinum are used under hydrogen gas.

    Isomerization: Acidic catalysts like sulfuric acid or aluminum chloride are used.

Major Products Formed:

    Oxidation: Ocimenol, ocimenone

    Hydrogenation: Dihydroocimene

    Isomerization: Alpha-ocimene, beta-ocimene

Scientific Research Applications

Ocimene has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of terpenes and their derivatives.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with pests and pathogens.

    Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.

Mechanism of Action

Ocimene exerts its effects primarily through its interaction with biological membranes and enzymes. It is believed to disrupt the cell membranes of microorganisms, leading to their death. Additionally, ocimene may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

  • Myrcene
  • Limonene
  • Pinene

Ocimene’s unique properties and versatility make it a valuable compound in various fields, from scientific research to industrial applications.

Properties

IUPAC Name

7-amino-8H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQTGOJGZXAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N=C2C1=CC=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N=C2C1=CC=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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